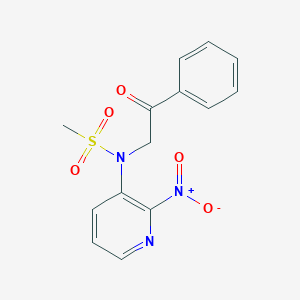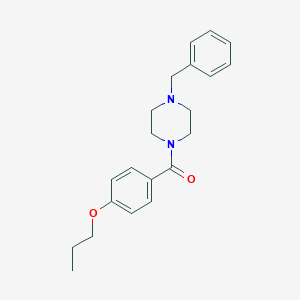
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a chemical compound with the molecular formula C16H14N4O5S. It is also known as the compound MLN4924, and it has been found to have potential applications in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of the ubiquitin-like protein NEDD8, which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of using this compound is its toxicity. It has been found to have toxic effects on normal cells, and further studies are needed to determine the optimal dosage and treatment regimen.
Direcciones Futuras
There are several potential future directions for the research on N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One area of research could focus on the development of more potent and selective NAE inhibitors. Another area of research could focus on the identification of biomarkers that could predict the response to NAE inhibitors. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical trials. Finally, the potential use of NAE inhibitors in combination with other cancer therapies should be explored.
Métodos De Síntesis
The synthesis of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with 2-oxo-2-phenylethylamine in the presence of methanesulfonyl chloride. The reaction proceeds under basic conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potential applications in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide |
|---|---|
Fórmula molecular |
C14H13N3O5S |
Peso molecular |
335.34 g/mol |
Nombre IUPAC |
N-(2-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-6-3-2-4-7-11)12-8-5-9-15-14(12)17(19)20/h2-9H,10H2,1H3 |
Clave InChI |
YBZOFSKKKYZDJS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)